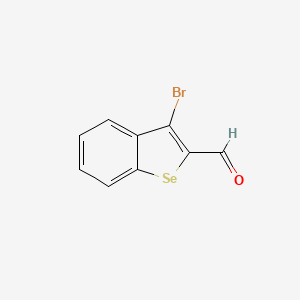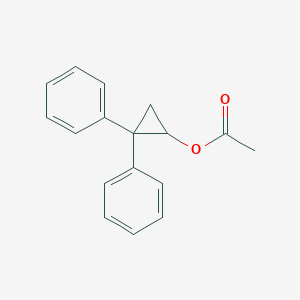
2,2-Diphenylcyclopropyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diphenylcyclopropyl acetate is a chemical compound with the molecular formula C16H14O2. It is a cyclopropyl compound that contains two phenyl groups and an acetate functional group. This compound has been studied for its potential use as a pharmaceutical intermediate, particularly in the synthesis of organic compounds with various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diphenylcyclopropyl acetate typically involves the reaction of cyclopropanol with phenylacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate cyclopropyl ester, which is then acetylated to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Diphenylcyclopropyl acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Substitution reactions may involve the use of nucleophiles such as halides or alkylating agents under specific conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can produce cyclopropyl alcohols or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of halogenated or alkylated derivatives of the compound.
Applications De Recherche Scientifique
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the treatment of various diseases.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,2-diphenylcyclopropyl acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
2,2-Diphenylcyclopropyl acetate is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
2,2-Diphenylcyclopropylamine: This compound differs by having an amine group instead of an acetate group.
2,2-Diphenylcyclopropanol: This compound lacks the acetate group and has a hydroxyl group instead.
2,2-Diphenylcyclopropyl chloride: This compound has a chlorine atom instead of the acetate group.
These compounds may have different reactivity and applications based on their structural differences.
Propriétés
Numéro CAS |
6639-52-7 |
|---|---|
Formule moléculaire |
C17H16O2 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
(2,2-diphenylcyclopropyl) acetate |
InChI |
InChI=1S/C17H16O2/c1-13(18)19-16-12-17(16,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3 |
Clé InChI |
WPSNUJNWFMAPAV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


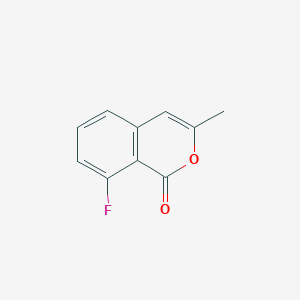
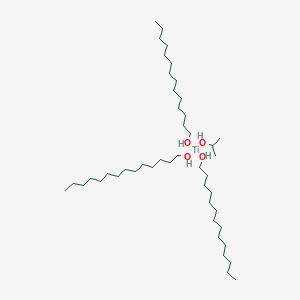
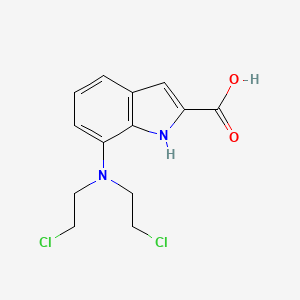
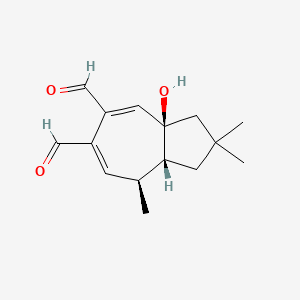
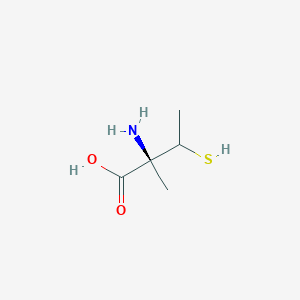


![1-(Diethylamino)-3-[2-(diethylamino)-1-[[(2-ethylpentyl)oxy]methyl]ethoxy]propan-2-OL dihydrochloride](/img/structure/B15347974.png)
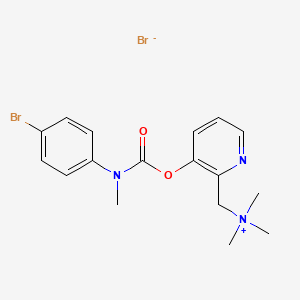
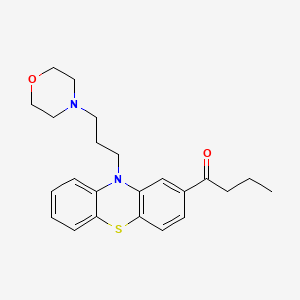
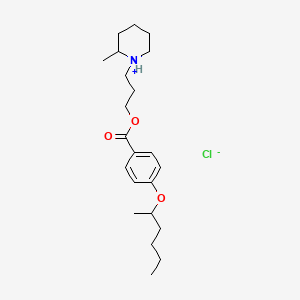
![3-(Ethylamino)-4-methyl-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15347992.png)

